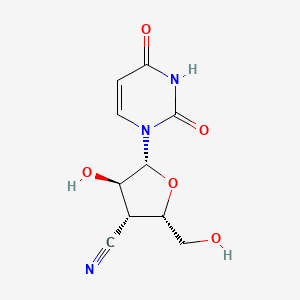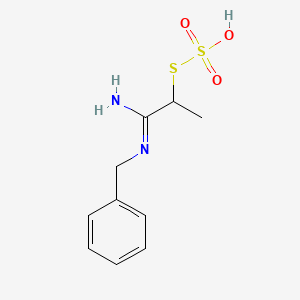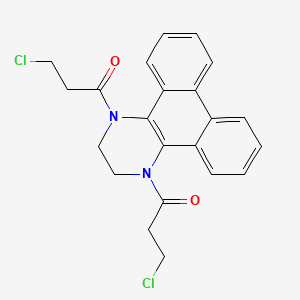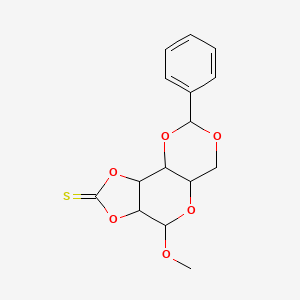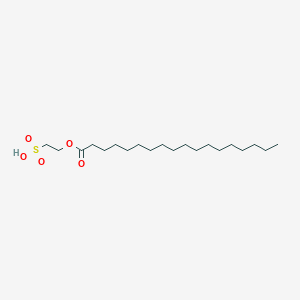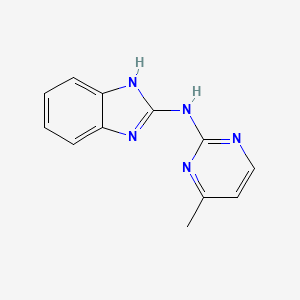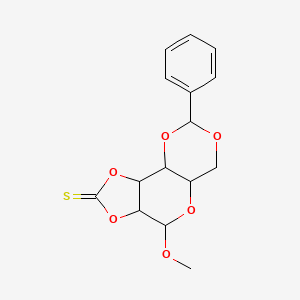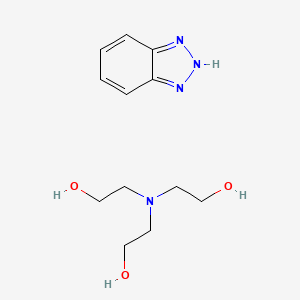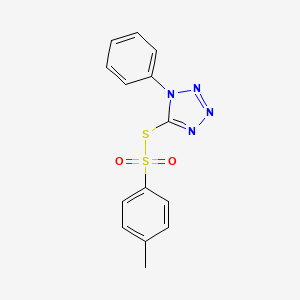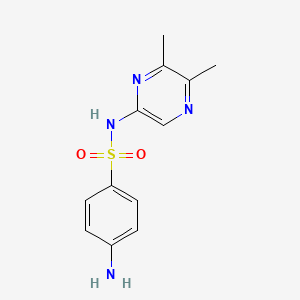
2-Sulfanilamido-5,6-dimethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanilamido-5,6-dimethylpyrazine is a compound belonging to the class of sulfonamides, which are known for their antibacterial properties. This compound has a molecular formula of C12H14N4O2S and a molecular weight of 278.33 . It is characterized by the presence of a pyrazine ring substituted with sulfanilamido and dimethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanilamido-5,6-dimethylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with sulfanilamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Sulfanilamido-5,6-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or other reduced compounds .
Aplicaciones Científicas De Investigación
2-Sulfanilamido-5,6-dimethylpyrazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Sulfanilamido-5,6-dimethylpyrazine involves its ability to inhibit bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase. This inhibition prevents the formation of folic acid, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazine: Found in various foods and used as a flavor additive.
2,3-Dimethylpyrazine: A component of the aroma of roasted sesame seeds.
2,6-Dimethylpyrazine: Used as a flavor additive and odorant in foods.
2,3,5,6-Tetramethylpyrazine: Found in nattō and fermented cocoa beans.
Uniqueness
2-Sulfanilamido-5,6-dimethylpyrazine is unique due to its sulfanilamido group, which imparts antibacterial properties not found in other similar compounds. This makes it particularly valuable in medical and pharmaceutical applications .
Propiedades
Número CAS |
6298-34-6 |
|---|---|
Fórmula molecular |
C12H14N4O2S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
4-amino-N-(5,6-dimethylpyrazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-8-9(2)15-12(7-14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,15,16) |
Clave InChI |
FFGGFJZSRIYDFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


